tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Description
tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a Boc-protected indole derivative featuring a methoxy group at the 6-position of the indole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of HIV-1 fusion inhibitors and other bioactive molecules . The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, enhancing stability during synthetic manipulations . Its molecular formula is presumed to be C₁₄H₁₇NO₃ (based on analogs in ), with a molecular weight of ~263.3 g/mol.
Properties
IUPAC Name |
tert-butyl 6-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDNKUOSIOAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646557 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138344-18-0 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections.
Mode of Action
Generally, indole derivatives interact with their targets, leading to changes at the molecular and cellular levels. The exact nature of these interactions and changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity. The downstream effects of these pathway alterations would be context-dependent, varying based on the specific target and cellular environment.
Biochemical Analysis
Biochemical Properties
1-Boc-6-methoxyindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 1-Boc-6-methoxyindole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
1-Boc-6-methoxyindole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1-Boc-6-methoxyindole can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 1-Boc-6-methoxyindole involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-6-methoxyindole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-6-methoxyindole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Boc-6-methoxyindole has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 1-Boc-6-methoxyindole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is essential to carefully monitor the dosage of 1-Boc-6-methoxyindole in animal studies to avoid potential toxic effects.
Metabolic Pathways
1-Boc-6-methoxyindole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism involves its conversion to various metabolites, which can have different biological activities.
Transport and Distribution
The transport and distribution of 1-Boc-6-methoxyindole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity. For example, the presence of specific transporters can enhance the uptake of 1-Boc-6-methoxyindole into cells, leading to higher intracellular concentrations.
Subcellular Localization
1-Boc-6-methoxyindole exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The subcellular localization of 1-Boc-6-methoxyindole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its biological activity and function.
Biological Activity
tert-Butyl 6-methoxy-1H-indole-1-carboxylate (commonly referred to as 1-Boc-6-methoxyindole) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
1-Boc-6-methoxyindole has the following chemical characteristics:
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 138344-18-0
This compound features a methoxy group at the 6-position of the indole ring and a tert-butyl ester at the carboxylic acid position, which may influence its solubility and biological activity.
Anticancer Properties
Research indicates that 1-Boc-6-methoxyindole exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through several mechanisms:
- Cell Signaling Pathways : The compound interacts with key signaling pathways involved in cell proliferation and survival. It has been observed to modulate the activity of transcription factors that regulate gene expression related to apoptosis and cell cycle progression.
- Cytotoxic Effects : In vitro studies demonstrated that 1-Boc-6-methoxyindole can inhibit the growth of cancer cells at low micromolar concentrations. For instance, cytotoxicity assays revealed IC50 values around 10 μM against glioblastoma cells, indicating its potential as a therapeutic agent .
- Mechanisms of Action :
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Chemistry evaluated the anticancer efficacy of various indole derivatives, including 1-Boc-6-methoxyindole. The findings indicated that this compound effectively induced cell death in cultured cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential .
Study 2: Enzyme Interaction
Another significant aspect of research focused on the interaction between 1-Boc-6-methoxyindole and cytochrome P450 enzymes. This interaction is critical for understanding how the compound is metabolized in vivo and its potential drug-drug interactions. The binding affinity studies showed that it could either inhibit or activate these enzymes depending on the concentration used.
Data Summary
| Biological Activity | Mechanism | IC50 (μM) | Cell Type |
|---|---|---|---|
| Anticancer | Apoptosis induction via mitochondrial pathways | ~10 | Glioblastoma U251 |
| Antimicrobial | Potential membrane disruption | N/A | Various bacterial strains |
| Enzyme Interaction | Modulation of cytochrome P450 | N/A | Liver microsomes |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
TBMIC has been investigated for its potential anticancer properties. Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds similar to TBMIC exhibit activity against specific cancer cell lines, suggesting that modifications to the indole structure can enhance biological efficacy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Indole derivatives are known for their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. TBMIC's structure allows it to interact with microbial targets effectively, making it a candidate for developing new antimicrobial agents .
Organic Synthesis
Building Block for Complex Molecules
TBMIC serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex indole derivatives through various reactions, such as nucleophilic substitutions and coupling reactions. The tert-butoxycarbonyl (Boc) protecting group in TBMIC facilitates the selective functionalization of the indole moiety, allowing for the introduction of diverse functional groups .
Synthesis of Bioactive Compounds
This compound is instrumental in synthesizing bioactive compounds, particularly those exhibiting neuroprotective and anti-inflammatory properties. The methoxy group at the 6-position enhances the electron density of the indole ring, which is crucial for its reactivity in electrophilic aromatic substitutions .
Materials Science
Polymer Chemistry
In materials science, TBMIC can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to form stable bonds with other monomers makes it an attractive candidate for developing advanced materials with tailored properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Investigated TBMIC's effects on cancer cell lines | Showed significant inhibition of cell growth in specific cancer types |
| Antimicrobial Activity Assessment | Evaluated TBMIC against various bacterial strains | Demonstrated effective bactericidal activity with low MIC values |
| Synthesis of Indole Derivatives | Utilized TBMIC as a precursor | Successfully synthesized several novel compounds with enhanced biological activity |
Comparison with Similar Compounds
Substituent Effects at the 6-Position
The 6-position substituent significantly influences electronic properties, solubility, and reactivity. Key analogs include:
Key Observations:
- Methoxy vs. Halogens (Br, Cl): The methoxy group donates electrons via resonance, activating the indole ring toward electrophilic substitutions, whereas halogens withdraw electrons, deactivating the ring .
- Amino/Hydroxymethyl Groups: These substituents enhance aqueous solubility and enable further functionalization (e.g., amide bond formation) .
Substituent Effects at the 3-Position
Modifications at the 3-position alter steric and electronic profiles:
Key Observations:
- Iodo/Formyl Groups: These substituents expand synthetic utility. For example, the 3-iodo group facilitates cross-coupling reactions, while the formyl group serves as a handle for Schiff base formation .
- Bromomethyl Group: Acts as a leaving group for nucleophilic substitutions, enabling the attachment of pharmacophores .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: Methoxy and hydroxymethyl groups improve hydrophilicity compared to halogens. For instance, tert-butyl 6-amino-1H-indole-1-carboxylate (logP ~2.1) is more water-soluble than the bromo analog (logP ~3.5) .
- Metabolic Stability: Electron-withdrawing groups (e.g., Cl, Br) may slow oxidative metabolism compared to methoxy or amino groups .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for tert-Butyl 6-methoxy-1H-indole-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via tert-butyl carbonate protection of indole derivatives under basic conditions. For example, reacting 5-methoxy-2-(pent-4-enyl)-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine and DMAP yields the Boc-protected product . Grignard reagent strategies, such as using pent-4-enyl magnesium bromide, have also been employed to introduce alkyl side chains . Yield optimization depends on stoichiometric control of Boc₂O (1.2 equiv), reaction temperature (0°C to room temperature), and purification via flash chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : ¹H and ¹³C NMR are essential. Key markers include:
- tert-butyl group : A singlet at δ 1.67 ppm (9H, C(CH₃)₃) in ¹H NMR and a quaternary carbon at ~80 ppm in ¹³C NMR .
- Methoxy group : A singlet at δ 3.84 ppm (3H, OCH₃) .
- Indole ring protons : Distinct coupling patterns (e.g., dd at δ 6.83 ppm for C5/C6 protons) . IR spectroscopy confirms carbonyl (C=O) stretching at ~1740 cm⁻¹ .
Q. What common intermediates are generated during synthesis, and how can their formation be controlled?
- Methodological Answer : Brominated intermediates (e.g., tert-butyl 2-bromo-1H-indole-1-carboxylate) are critical for cross-coupling reactions . Hydroxy derivatives may form during oxidation steps (e.g., BH₃·THF-mediated reductions). Control via precise stoichiometry (e.g., 1:1.2 substrate-to-reagent ratio) and reaction time monitoring (TLC) minimizes byproducts .
Q. How should researchers address stability challenges during storage or under reactive conditions?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the tert-butyl carbamate . Stability during reactions is ensured by maintaining anhydrous conditions (e.g., molecular sieves in THF) .
Advanced Research Questions
Q. How can discrepancies in NMR data assignments for derivatives be resolved?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, in tert-butyl 3-(1-hydroxyhex-5-en-1-yl)-1H-indole-1-carboxylate, HSQC correlates the hydroxy proton (δ 1.56–1.43 ppm) with its carbon . Compare experimental shifts with computational predictions (DFT) or literature analogs .
Q. What strategies enhance enantioselectivity in asymmetric syntheses involving this compound?
- Methodological Answer : Enantioselective Friedel-Crafts α-arylation using chiral Lewis acid catalysts (e.g., BINOL-derived phosphoric acids) achieves >90% ee . Alternatively, kinetic resolution via enzymatic hydrolysis of racemic mixtures can isolate enantiomers . Monitor enantiomeric excess (ee) using chiral HPLC with amylose-based columns .
Q. What crystallographic challenges arise during structural determination, and how can SHELX-based refinement address them?
- Methodological Answer : Disorder in the tert-butyl group or methoxy orientation complicates electron density maps. SHELXL refinement applies "RIGU" restraints to stabilize bulky tert-butyl moieties and "SIMU" for overlapping atoms . Hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed using graph-set notation to validate packing motifs .
Q. How does this compound serve as a precursor in bioactive natural product synthesis?
- Methodological Answer : The indole scaffold is functionalized via Sonogashira couplings or epoxide ring-opening reactions to generate intermediates for natural products like Indiacen A. For example, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-1H-indole-1-carboxylate undergoes silyl protection and cross-coupling to form polycyclic frameworks .
Q. What analytical approaches identify and quantify synthesis byproducts?
- Methodological Answer : LC-MS with electrospray ionization (ESI) detects low-abundance byproducts (e.g., de-Boc derivatives). Quantify via GC-MS using internal standards (e.g., deuterated analogs). Preparative TLC (silica gel, EtOAc/hexane) isolates byproducts for structural elucidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
